2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
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Overview
Description
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C27H26N4O4S and a molecular weight of 502.597 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a methoxy group, and an acetate ester. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the benzimidazole derivative with a thiol compound.
Acetylation: The sulfanyl benzimidazole is then acetylated using acetic anhydride.
Hydrazone formation: The acetylated product is reacted with hydrazine to form the hydrazone.
Final esterification: The hydrazone is then esterified with methoxyphenyl acetate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydrazine derivatives.
Substitution products: Various substituted phenyl acetates.
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The hydrazone group can undergo redox reactions, influencing cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- **4-{(E)-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}-2-methoxyphenyl acetate
- **2,6-dimethoxy-4-{(E)-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}phenyl acetate
- **4-{(E)-[(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the acetate ester enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H20N4O4S/c1-13(25)28-17-9-8-14(10-18(17)27-3)11-21-23-19(26)12-29-20-22-15-6-4-5-7-16(15)24(20)2/h4-11H,12H2,1-3H3,(H,23,26)/b21-11+ |
InChI Key |
PZZDFDFRDCFYHV-SRZZPIQSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)OC |
Origin of Product |
United States |
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